Nutlin-1 -

Nutlin-1

Catalog Number: EVT-278167
CAS Number:
Molecular Formula: C32H34Cl2N4O4
Molecular Weight: 609.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nutlin-1 is a p53-MDM2 binding inhibitor, p-Glycoprotein (p-gp) transport substrate, and antitumor agent.
Source and Classification

Nutlin-1 is classified as an MDM2 antagonist and is primarily sourced from synthetic organic chemistry. It is part of a broader category of small-molecule inhibitors targeting protein-protein interactions, particularly those involved in cancer pathways. The compound is notable for its ability to stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells .

Synthesis Analysis

The synthesis of Nutlin-1 can be approached through various methods, primarily focusing on the formation of the imidazoline core. Two principal synthetic strategies have been identified:

These synthetic methods highlight the importance of optimizing reaction conditions to improve yield and purity while maintaining biological activity.

Molecular Structure Analysis

The molecular structure of Nutlin-1 is characterized by its cis-imidazoline core, which consists of a five-membered ring containing two nitrogen atoms. The compound's structure can be represented as follows:

  • Chemical Formula: C16_{16}H16_{16}N4_{4}
  • Molecular Weight: Approximately 284.32 g/mol
  • Structural Features:
    • The imidazoline ring contributes to its binding affinity for MDM2.
    • Substituents on the aromatic rings enhance solubility and biological activity.

The spatial configuration allows Nutlin-1 to effectively occupy the p53 binding pocket on MDM2, facilitating the disruption of their interaction .

Chemical Reactions Analysis

Nutlin-1 participates in several critical chemical reactions primarily related to its mechanism of action against MDM2-p53 interactions:

  1. Binding Reaction:
    • Nutlin-1 binds to MDM2 with high affinity, effectively preventing MDM2 from interacting with p53.
    • This binding stabilizes p53, leading to its accumulation within cells.
  2. Stabilization and Activation:
    • The stabilization of p53 results in increased transcriptional activity of p53 target genes such as p21 and Puma.
    • This cascade leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53 .

These reactions are crucial for understanding how Nutlin-1 exerts its therapeutic effects.

Mechanism of Action

Nutlin-1's mechanism of action is centered around its ability to inhibit the MDM2-p53 interaction:

  • By binding to MDM2, Nutlin-1 prevents MDM2 from ubiquitinating p53, which normally targets it for degradation.
  • The inhibition leads to increased levels of active p53 protein, which promotes cell cycle arrest by inducing expression of genes involved in cell cycle regulation (e.g., CDKN1A) and apoptosis (e.g., BBC3).
  • This mechanism is particularly effective in tumors retaining wild-type p53, making Nutlin-1 a targeted therapeutic option for specific cancer types .
Physical and Chemical Properties Analysis

Nutlin-1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO and other organic solvents; limited water solubility can be a factor in formulation development.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • IC50 Value: Approximately 0.26 µM against MDM2, indicating potent inhibitory activity .

These properties are essential for understanding its pharmacokinetics and potential therapeutic applications.

Applications

Nutlin-1 has significant implications in cancer research and therapy:

  • Cancer Treatment: Primarily investigated for its ability to treat cancers with wild-type p53 by reactivating the p53 pathway.
  • Research Tool: Used extensively in laboratory settings to study p53-related signaling pathways and cellular responses to stress.
  • Drug Development: Serves as a template for developing more potent analogs (e.g., RG7112) that have progressed into clinical trials .
Discovery & Development of Nutlin-1

High-Throughput Screening (HTS) for MDM2-p53 Interaction Inhibitors

The identification of Nutlin-1 originated from a pioneering high-throughput screening (HTS) campaign targeting inhibitors of the MDM2-p53 protein-protein interaction (PPI). This interaction is critical for tumor suppression, as MDM2 ubiquitinates p53, marking it for proteasomal degradation and thereby enabling unchecked cancer cell proliferation. Hoffmann-La Roche scientists employed surface plasmon resonance (SPR) technology to screen a diverse library of small molecules capable of disrupting the binding of recombinant human p53 (residues 1–312) to MDM2 [1] [9] [10]. The initial screen identified cis-imidazoline analogs as promising hits due to their ability to occupy the hydrophobic p53-binding pocket of MDM2. These hits demonstrated moderate affinity (IC₅₀ ~ 1–10 μM) but validated the druggability of the MDM2-p53 interface [2] [10]. Secondary assays confirmed stabilization of p53 and activation of downstream pathways in cancer cells, establishing a foundation for medicinal chemistry optimization [9].

Structural Optimization from Lead Compounds to Nutlin-1

Lead optimization focused on enhancing binding affinity, metabolic stability, and cellular permeability. The initial cis-imidazoline scaffold was modified at three key positions to mimic p53's Phe¹⁹, Trp²³, and Leu²⁶ residues:

  • Phe¹⁹ pocket: Introduction of lipophilic alkoxy groups (e.g., isopropoxy) improved van der Waals contacts.
  • Trp²³/Leu²⁶ pockets: Incorporation of halogenated phenyl rings (4-chlorophenyl) enhanced hydrophobic burial within MDM2’s subpockets [9] [10].
  • Solubility modifications: A piperazinone moiety appended to the imidazoline core improved aqueous solubility without compromising binding [1].

Table 1: Key Structural Modifications During Nutlin-1 Optimization

Region ModifiedInitial LeadNutlin-1 Final StructureImpact
CoreUnsubstituted imidazoline4,5-cis-diphenylimidazolineEnhanced rigidity and binding pose mimicry
Halogenated ArylPhenyl4-ChlorophenylImproved hydrophobic fit in Trp²³/Leu²⁶ pockets
Alkoxy GroupMethoxyIsopropoxyOptimal occupancy of Phe¹⁹ pocket
Solubility TailNoneN-Piperazinone carbonylBalanced logD and cellular uptake

This optimization yielded Nutlin-1 (C₃₀H₃₀Cl₂N₄O₄; MW 581.49 g/mol) with an IC₅₀ of 260 nM in MDM2-p53 binding assays—a >10-fold improvement over initial leads [1] [9].

Comparative Analysis of Nutlin-1, Nutlin-2, and Nutlin-3

Nutlin-1, Nutlin-2, and Nutlin-3 emerged from the same chemical optimization campaign but differ in structural features and potency:

  • Nutlin-1: Features 4-chlorophenyl groups and an isopropoxy moiety. Demonstrates an IC₅₀ of 260 nM [9].
  • Nutlin-2: Incorporates 4-bromophenyl groups, enhancing hydrophobic interactions (IC₅₀ = 140 nM) [1] [9].
  • Nutlin-3: Optimized with 4-chlorophenyl groups and methyl substitution on the imidazoline core (IC₅₀ = 90 nM for the active enantiomer, Nutlin-3a) [1] [10].

Table 2: Comparative Biochemical Profiles of Nutlin Compounds

CompoundR¹ (Trp²³ Pocket)R² (Leu²⁶ Pocket)IC₅₀ vs. MDM2 (nM)Cellular Activity (IC₅₀, μM)*
Nutlin-14-Cl-Ph4-Cl-Ph2601.4–1.8
Nutlin-24-Br-Ph4-Br-Ph1401.0–1.5
Nutlin-3a4-Cl-Ph4-Cl-Ph900.8–1.2

*Cytotoxicity in SJSA-1 osteosarcoma cells (p53 wild-type) [1] [9] [10].

Nutlin-1 showed selective cytotoxicity in p53 wild-type cancer cells (e.g., HCT116 colon carcinoma) but minimal activity in p53-mutant lines (SW480), confirming its mechanism relies on functional p53 [1] [10].

Enantiomeric Selectivity and Synthesis Challenges

Nutlin-1 exists as a racemate due to chiral centers at C4 and C5 of the imidazoline ring. The cis-(4S,5R) enantiomer (later designated Nutlin-3a) exhibits ~150-fold greater affinity for MDM2 than the cis-(4R,5S) enantiomer [1] [8]. Initial synthesis of enantiopure Nutlin-1 faced challenges:

  • Racemic synthesis: Early routes produced racemic mixtures via condensation of benzil derivatives with ammonium acetate and aldehydes, requiring chiral separation [8].
  • Asymmetric catalysis: Johnston’s 2011 aza-Henry reaction used bisAMidine organocatalysts to generate a nitroamine precursor in high enantiomeric excess (ee), but scalability was limited by low yields and hazardous reductants [1] [8].
  • Biocatalytic desymmetrization: Recent advances employ lipases (e.g., Candida antarctica lipase B) with diallyl carbonate to mono-protect meso-1,2-diamines—precursors to the imidazoline core—achieving >90% ee under solvent-free conditions [8].

These innovations addressed bottlenecks in producing enantiopure material for biological studies, though Nutlin-1 itself was superseded by optimized analogs like RG7112 in clinical development [7] [9].

Properties

Product Name

Nutlin-1

IUPAC Name

1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone

Molecular Formula

C32H34Cl2N4O4

Molecular Weight

609.5 g/mol

InChI

InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3/t29-,30+/m1/s1

InChI Key

IYDMGGPKSVWQRT-IHLOFXLRSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Synonyms

Nutlin-1; Nutlin 1; Nutlin1;

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

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